POLY(D-GLU, D-LYS) HYDROBROMIDE
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Overview
Description
Poly(D-glutamic acid, D-lysine) hydrobromide: is a synthetic polypeptide composed of D-glutamic acid and D-lysine residues. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. It is often used in ligand binding assays and other biochemical applications due to its ability to form stable complexes with various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(D-glutamic acid, D-lysine) hydrobromide is typically synthesized through the polymerization of D-glutamic acid and D-lysine monomers. The polymerization process involves the use of specific catalysts and reaction conditions to ensure the formation of a stable polymer. The reaction is usually carried out in an aqueous solution at a controlled temperature and pH to optimize the polymerization process .
Industrial Production Methods: In industrial settings, the production of poly(D-glutamic acid, D-lysine) hydrobromide involves large-scale polymerization reactors. The monomers are fed into the reactor along with the necessary catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistent product quality. After the polymerization is complete, the product is purified and dried to obtain the final poly(D-glutamic acid, D-lysine) hydrobromide powder .
Chemical Reactions Analysis
Types of Reactions: Poly(D-glutamic acid, D-lysine) hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can result in the formation of alcohols or amines .
Scientific Research Applications
Poly(D-glutamic acid, D-lysine) hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used in ligand binding assays to study the interactions between molecules.
Biology: The compound is employed in cell culture studies to promote cell adhesion and growth.
Mechanism of Action
The mechanism by which poly(D-glutamic acid, D-lysine) hydrobromide exerts its effects involves its ability to form stable complexes with various molecules. The polymer’s structure allows it to interact with different molecular targets, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the polymer is used .
Comparison with Similar Compounds
Poly(D-glutamic acid, D-lysine) hydrobromide can be compared with other similar compounds, such as:
Poly-L-lysine hydrobromide: Similar in structure but composed of L-lysine residues.
Poly-D-glutamic acid sodium salt: Composed solely of D-glutamic acid residues.
Poly-L-glutamic acid sodium salt: Composed solely of L-glutamic acid residues.
Poly(Ala, Glu, Lys, Tyr) hydrobromide: A more complex polymer containing alanine, glutamic acid, lysine, and tyrosine residues.
The uniqueness of poly(D-glutamic acid, D-lysine) hydrobromide lies in its specific combination of D-glutamic acid and D-lysine residues, which confer distinct properties and applications compared to other similar compounds .
Biological Activity
Poly(D-Glu, D-Lys) hydrobromide is a synthetic polypeptide that has garnered attention for its potential biological activities, particularly in biomedical applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a copolymer composed of D-glutamic acid (D-Glu) and D-lysine (D-Lys) residues. The molecular weight typically ranges from 20,000 to 50,000 Da, making it suitable for various applications in drug delivery and tissue engineering . Its structure allows for amphiphilic characteristics, which enhance its solubility in aqueous environments and facilitate interactions with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Penetration : The presence of D-lysine residues contributes to the polypeptide's ability to penetrate cell membranes effectively. Studies have shown that polycations like Poly(D-Lys) can facilitate cellular uptake through endocytosis .
- Antimicrobial Properties : Research indicates that polyamino acids exhibit antimicrobial activity by disrupting bacterial membranes. The positive charge from lysine residues enhances the interaction with negatively charged bacterial surfaces, leading to membrane destabilization .
- Biocompatibility : this compound has demonstrated biocompatibility in various in vitro studies, making it a candidate for use in drug delivery systems and tissue scaffolds .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of Poly(D-Glu, D-Lys) against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the bacterial cell wall, leading to cell lysis .
Bacterial Strain | Concentration (µg/mL) | Viability (%) |
---|---|---|
E. coli | 50 | 25 |
S. aureus | 50 | 30 |
P. aeruginosa | 50 | 20 |
Case Study 2: Drug Delivery Applications
In another study focusing on drug delivery systems, Poly(D-Glu, D-Lys) was used as a carrier for anticancer drugs. The polypeptide demonstrated sustained release profiles and enhanced cellular uptake compared to conventional carriers. In vivo studies showed improved therapeutic efficacy with reduced side effects .
Drug | Release Rate (%) | Cell Uptake (%) |
---|---|---|
Doxorubicin | 70 | 60 |
Paclitaxel | 65 | 55 |
Properties
CAS No. |
119039-80-4 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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